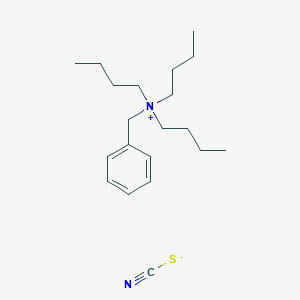
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate is an organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a benzyl group, two butyl groups, and a thiocyanate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate typically involves the quaternization of N-Benzyl-N,N-dibutylbutan-1-amine with a thiocyanate source. One common method is to react N-Benzyl-N,N-dibutylbutan-1-amine with an alkylating agent such as benzyl chloride in the presence of a base like sodium hydroxide. The resulting quaternary ammonium chloride is then treated with potassium thiocyanate to yield the desired thiocyanate salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to maintain the purity and stability of the compound. The use of automated systems and reactors allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, where the thiocyanate group may be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield different quaternary ammonium halides, while oxidation reactions may produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme kinetics and protein interactions.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate involves its interaction with cellular membranes and proteins. The quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased membrane permeability. This can result in the leakage of cellular contents and ultimately cell death. Additionally, the compound can interact with proteins, inhibiting their function and leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzyltri-n-butylammonium chloride: Similar structure but with a chloride anion instead of thiocyanate.
Benzyltri-n-butylammonium bromide: Similar structure but with a bromide anion instead of thiocyanate.
Uniqueness
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate is unique due to its thiocyanate anion, which imparts distinct chemical properties and reactivity compared to its chloride and bromide counterparts. The thiocyanate group can participate in unique substitution and redox reactions, making it a valuable compound in various chemical processes .
Propiedades
Número CAS |
60837-43-6 |
|---|---|
Fórmula molecular |
C20H34N2S |
Peso molecular |
334.6 g/mol |
Nombre IUPAC |
benzyl(tributyl)azanium;thiocyanate |
InChI |
InChI=1S/C19H34N.CHNS/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;2-1-3/h10-14H,4-9,15-18H2,1-3H3;3H/q+1;/p-1 |
Clave InChI |
CBLPYIDSEWYRSF-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




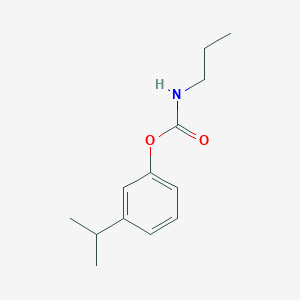
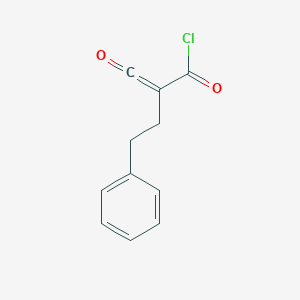
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)
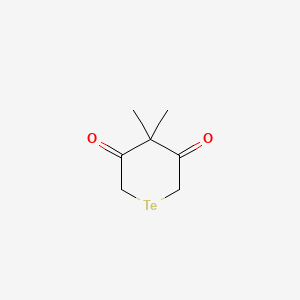
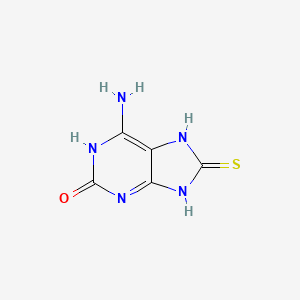
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)
![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)

![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)


